molecular formula C13H11BrN2O4 B3027988 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol CAS No. 1447607-38-6

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Cat. No.: B3027988
CAS No.: 1447607-38-6
M. Wt: 339.14
InChI Key: BIYDNOYFSNSHKF-UHFFFAOYSA-N
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Description

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, also known as 4-Bromo-2-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 298.06 g/mol and a melting point of 98-99°C. The compound is soluble in water, ethanol, and methanol, and is used in a variety of laboratory experiments and research studies.

Scientific Research Applications

Environmental Science Applications

  • Degradation of Environmental Contaminants : A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), an environmental contaminant used primarily in medicine and pesticide manufacturing. This research highlights the potential use of certain compounds in bioremediation processes to break down harmful environmental contaminants into less toxic forms (Kitagawa, Kimura, & Kamagata, 2004).

Material Science Applications

  • Protein Crosslinking and Affinity Labeling : Compounds related to 4-Nitrophenyl ethers, sharing structural similarities with "4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol", have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation, facilitating the design of bifunctional affinity reagents useful in biochemical research (Jelenc, Cantor, & Simon, 1978).

Biological Science Applications

  • Antibacterial and Antioxidant Activities : A study on substituted tridentate salicylaldimines, which are structurally related to "this compound", explored their synthesis and characterization. These compounds were evaluated for antibacterial and antioxidant activities, with findings indicating that substituents significantly affect these properties. This underscores the potential biomedical applications of such compounds in developing new antibacterial and antioxidant agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Properties

IUPAC Name

4-(4-bromo-2-nitroanilino)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4/c1-20-13-7-9(3-5-12(13)17)15-10-4-2-8(14)6-11(10)16(18)19/h2-7,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYDNOYFSNSHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857348
Record name 4-(4-Bromo-2-nitroanilino)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447607-38-6
Record name 4-(4-Bromo-2-nitroanilino)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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